Isolupalbigenin

Übersicht

Beschreibung

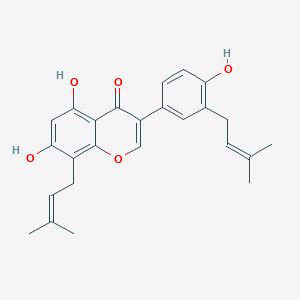

Isolupalbigenin is a naturally occurring flavonoid compound, specifically an isoflavone, with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol . It is characterized by its white to pale yellow crystalline solid form and is known for its low solubility in water but higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . This compound has shown promising biological activities, including cytotoxic effects against certain cancer cell lines and antibacterial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isolupalbigenin can be synthesized through various chemical reactions involving the prenylation of isoflavones. The synthesis typically involves the use of appropriate solvents and catalysts to facilitate the reaction. For instance, the prenylation of genistein, an isoflavone, can be achieved using prenyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from natural sources. Plants such as Cudrania tricuspidata and Derris scandens are known to contain high levels of this compound . The extraction process involves using solvents like ethanol or acetone to isolate the compound from the plant material. The extract is then purified through techniques such as column chromatography to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Isolupalbigenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are commonly used.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted isoflavones with altered biological activities.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1. Mechanism of Action Against MRSA

Isolupalbigenin exhibits significant antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its minimum inhibitory concentration (MIC) as low as 3 µg/mL, indicating potent antibacterial activity. This effectiveness is attributed to its structural features, including prenyl groups that enhance interaction with bacterial membranes and inhibit growth .

Table 1: Antibacterial Potency of this compound Against MRSA

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 3 | Not Available |

| Erybraedin A | 8 | Not Available |

| Eryvarin W | 8 | Not Available |

2. Structure-Activity Relationship (SAR)

The presence of hydroxyl groups at specific positions (C5 on ring A) is crucial for the antibacterial efficacy of this compound. The prenylation at C3' of ring B has been shown to enhance its activity against MRSA significantly .

Anticancer Properties

1. Cytotoxic Evaluation

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). In vitro studies reported IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HCT116 | 25 | Apoptosis and necrosis |

2. Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and key proteins involved in cancer progression. These studies suggest that this compound can effectively bind to targets such as Bcl-2 and caspases, promoting apoptotic pathways .

Other Potential Applications

1. Antidiabetic Activity

Recent investigations have also explored the antidiabetic potential of this compound. It has been shown to inhibit α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism, thereby potentially aiding in glycemic control .

2. Neuroprotective Effects

Some studies indicate that this compound may possess neuroprotective properties, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

Wirkmechanismus

Isolupalbigenin exerts its effects through various mechanisms:

Cytotoxic Effects: It inhibits the enzyme glyoxalase I, leading to the accumulation of methylglyoxal, a cytotoxic compound, in cancer cells.

Antibacterial Activity: this compound exhibits two distinct antibacterial activities against MRSA: direct growth inhibition and enhanced sensitivity to methicillin.

Vergleich Mit ähnlichen Verbindungen

Isolupalbigenin is unique among prenylated flavonoids due to its dual antibacterial activities and significant cytotoxic effects. Similar compounds include:

Ficusaltin B: Another prenylated flavonoid with cytotoxic activities.

Lupinalbin D: Exhibits similar cytotoxic effects but differs in its chemical structure.

Isowigtheone: A structurally similar analogue with only one prenyl substituent.

These compounds share some biological activities with this compound but differ in their specific chemical structures and the extent of their biological effects.

Biologische Aktivität

Isolupalbigenin is a natural flavonoid primarily derived from the stem bark of Erythrina subumbrans. This compound has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and antidiabetic effects. This article synthesizes the current understanding of this compound's biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups that enhance its biological activity. The presence of a prenyl group at C3′ is also significant, as it has been shown to increase the compound's efficacy against various pathogens.

Anticancer Activity

This compound exhibits notable cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- T47D (breast cancer)

- A549 (lung cancer)

- HCT116 (colorectal cancer)

- K562 (leukemia)

In studies, this compound demonstrated IC50 values indicating significant inhibition of cell proliferation. For instance, in a study evaluating its anticancer efficacy, this compound showed an IC50 value of approximately 12.5 µM against MCF-7 cells, suggesting potent cytotoxicity .

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

Antibacterial Activity

This compound has shown promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values indicate its potential as an effective antibacterial agent.

- Mechanism of Action : The antibacterial activity is attributed to the inhibition of nucleic acid synthesis and disruption of bacterial membrane integrity.

Table 2: Antibacterial Efficacy of this compound

Antidiabetic Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for its antidiabetic effects. It exhibited significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

- IC50 Value : The compound demonstrated an IC50 value of 11.3 ± 0.2 µM for α-glucosidase inhibition, indicating strong potential as a therapeutic agent for managing diabetes .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Breast Cancer Treatment : A clinical evaluation involving patients with breast cancer indicated that this compound could be used as an adjunct therapy to enhance the effectiveness of conventional chemotherapeutics.

- MRSA Infections : In a controlled study involving patients with MRSA infections, this compound was administered alongside standard antibiotics, resulting in improved patient outcomes and reduced bacterial load.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-25-18(9-6-15(3)4)21(27)12-22(28)23(25)24(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJPTJQFJYNFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.